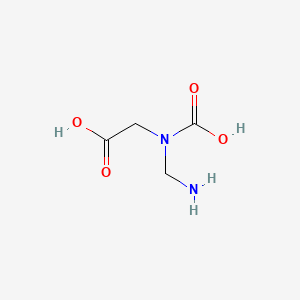

Glycine, N-(aminomethyl)-N-carboxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glycine, N-(aminomethyl)-N-carboxy- is a bioactive chemical.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Neurotransmission Modulation

Glycine plays a crucial role as an inhibitory neurotransmitter in the central nervous system. The glycine transporter 2 (GlyT2) is responsible for the reuptake of glycine from the synaptic cleft, thus regulating its availability for neurotransmission. Inhibition of GlyT2 has been shown to enhance glycinergic neurotransmission and provide relief from conditions such as chronic pain and allodynia in rodent models .

Case Study: GlyT2 Inhibitors

- Objective : Investigate the analgesic effects of GlyT2 inhibitors.

- Method : Administered various doses of GlyT2 inhibitors in rodent models.

- Results : Significant reduction in pain responses was observed, correlating with increased glycine levels in cerebrospinal fluid (CSF) .

1.2 Glycine Degradation Pathways

The glycine cleavage system is vital for glycine catabolism, involving multiple enzymatic reactions that facilitate the conversion of glycine into other metabolites. This system plays a role in maintaining metabolic homeostasis and is essential for proper cellular function .

Pharmacological Applications

2.1 Pain Management

Recent studies have highlighted the potential of targeting glycine transporters for pain management therapies. By inhibiting GlyT2, researchers aim to enhance synaptic glycine levels, which may alleviate pain without significant side effects .

Case Study: Analgesic Development

- Objective : Develop a new class of analgesics targeting GlyT2.

- Method : Evaluated the effects of selective GlyT2 inhibitors on pain models.

- Results : Partial knockdown of GlyT2 led to analgesia without adverse motor effects, indicating a promising therapeutic avenue .

Material Science Applications

3.1 Polypeptide Synthesis

Glycine derivatives are utilized in synthesizing polypeptides through methods such as ring-opening polymerization of N-carboxyanhydrides (NCAs). These polypeptides have applications in drug delivery systems and biomaterials due to their biocompatibility and ability to form structured materials .

| Application Area | Methodology | Outcome |

|---|---|---|

| Polypeptide Synthesis | Ring-opening polymerization | High yields of functionalized polypeptides |

| Drug Delivery Systems | Biodegradable polymers | Enhanced drug release profiles |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Glycine, N-(aminomethyl)-N-carboxy-, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via N-carboxy anhydride (NCA) intermediates, leveraging the reactivity of amino acids with phosgene or diphosgene derivatives. For example, NCA derivatives of glycine analogs are synthesized in anhydrous tetrahydrofuran (THF) under inert atmospheres to prevent premature hydrolysis . Reaction temperature and moisture control are critical, as NCAs are highly moisture-sensitive. Post-synthesis purification using icy water (0–15°C) can isolate the product while minimizing ring-opening side reactions .

Q. How does moisture and temperature affect the stability of Glycine, N-(aminomethyl)-N-carboxy- during storage and experimentation?

- Methodological Answer : The compound’s stability is compromised in neutral or acidic aqueous environments due to rapid ring-opening reactions, forming carbamic acid derivatives . Storage should occur in desiccated, inert environments (e.g., argon atmosphere) at temperatures below –20°C. For experiments requiring aqueous conditions, buffered alkaline solutions (pH > 8) and short reaction times are recommended to suppress decomposition .

Q. What analytical techniques are most effective for characterizing Glycine, N-(aminomethyl)-N-carboxy- and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are primary tools for structural confirmation. For quantification, reverse-phase HPLC with post-column derivatization (e.g., using fluorescence detection) is effective, as outlined in EPA Method 547 for analogous compounds like glyphosate . Mass spectrometry (LC/MS) further resolves degradation products .

Q. What safety protocols are essential when handling Glycine, N-(aminomethyl)-N-carboxy- in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear to avoid skin/eye contact. Respiratory protection is required if airborne particulates are generated. Storage must avoid oxidizers and moisture. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can researchers assess the biological interactions of Glycine, N-(aminomethyl)-N-carboxy- in vitro?

- Methodological Answer : In vitro assays using cell cultures (e.g., HEK293 or HeLa) can evaluate cytotoxicity or receptor binding. For example, sulfonamide derivatives of glycine analogs are synthesized via reactions with vinyl sulfonyl chlorides in chloroform/NaOH, followed by purification via column chromatography . Dose-response studies and competitive binding assays (e.g., ELISA) are recommended for mechanistic insights .

Advanced Research Questions

Q. How can purification techniques be optimized to minimize decomposition of Glycine, N-(aminomethyl)-N-carboxy- during synthesis?

- Methodological Answer : Employ low-temperature recrystallization (e.g., icy water at 0°C) to stabilize the NCA intermediate. Size-exclusion chromatography (SEC) or preparative HPLC with acetonitrile/water gradients can separate the target compound from hydrolyzed byproducts . Anhydrous solvents (e.g., THF) and Schlenk-line techniques reduce moisture exposure .

Q. What strategies mitigate degradation of Glycine, N-(aminomethyl)-N-carboxy- in aqueous experimental systems?

- Methodological Answer : Use aprotic solvents (e.g., dimethyl sulfoxide) for stock solutions. In aqueous buffers, maintain pH > 10 to stabilize the carbamate structure. Kinetic studies using stopped-flow spectrophotometry can identify degradation thresholds, informing optimal reaction durations .

Q. How can LC/MS workflows resolve complex degradation pathways of Glycine, N-(aminomethyl)-N-carboxy-?

- Methodological Answer : High-resolution LC/MS (e.g., Q-TOF systems) with electrospray ionization (ESI) detects low-abundance degradation products. Fragmentation patterns (MS/MS) differentiate carbamic acid derivatives from phosphorylated byproducts. Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during hydrolysis .

Q. What structure-activity relationship (SAR) insights guide the design of Glycine, N-(aminomethyl)-N-carboxy- analogs with enhanced stability?

- Methodological Answer : Substituent effects on the aminomethyl group can be studied via computational modeling (DFT) to predict electron-withdrawing/donating impacts on ring stability. Methylation of the amino group (e.g., N-methyl derivatives) reduces hydrolysis susceptibility, as shown in N-methylated NCAs .

Q. How do regulatory disparities impact cross-jurisdictional research on Glycine, N-(aminomethyl)-N-carboxy-?

- Methodological Answer : Compliance requires alignment with multiple frameworks:

- US : EPA guidelines (40 CFR 720.36) classify the compound as a research intermediate, exempt from full Toxic Substances Control Act (TSCA) reporting .

- EU : Registration under REACH may require extended safety data if annual volumes exceed 1 ton .

Cross-jurisdictional studies must document purity, handling protocols, and disposal methods to meet divergent standards .

Propiedades

Número CAS |

125677-10-3 |

|---|---|

Fórmula molecular |

C4H8N2O4 |

Peso molecular |

148.12 g/mol |

Nombre IUPAC |

2-[aminomethyl(carboxy)amino]acetic acid |

InChI |

InChI=1S/C4H8N2O4/c5-2-6(4(9)10)1-3(7)8/h1-2,5H2,(H,7,8)(H,9,10) |

Clave InChI |

LZZWUJXEKDRUMX-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)N(CN)C(=O)O |

SMILES canónico |

C(C(=O)O)N(CN)C(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

125677-10-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Glycine, N-(aminomethyl)-N-carboxy- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.